Methyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate

Tautomerism Kinase inhibitor design Hydrogen bonding

This morpholinopyrimidine scaffold features a unique 6-hydroxy/6-oxo tautomeric equilibrium and a methyl acetate side chain, defining a pharmacophore distinct from O-alkylated or amino-substituted analogs. With MW 255.27 Da and cLogP <1, it meets lead-like criteria more stringently than most patent-exemplified morpholinopyrimidines. The free hydroxy group and ester handle enable orthogonal derivatization—hydrolysis, amidation, or O-alkylation—for focused kinase inhibitor library generation. Ensure tautomeric form specification upon ordering to guarantee target engagement fidelity in mTOR/PI3K programs.

Molecular Formula C11H15N3O4
Molecular Weight 253.25 g/mol
Cat. No. B11037512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate
Molecular FormulaC11H15N3O4
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=O)NC(=N1)N2CCOCC2
InChIInChI=1S/C11H15N3O4/c1-17-10(16)7-8-6-9(15)13-11(12-8)14-2-4-18-5-3-14/h6H,2-5,7H2,1H3,(H,12,13,15)
InChIKeyFXCBUKKLYPZLIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate – Compound Class and Baseline Characteristics for Procurement Evaluation


Methyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate (CAS 1030517-88-4) is a monocyclic morpholinopyrimidine derivative bearing a methyl acetate side chain. The compound exists in equilibrium with its keto tautomer, methyl [2-(4-morpholinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinyl]acetate, and is catalogued under ChemSpider ID 21289745 . This scaffold belongs to a class of morpholino pyrimidines disclosed in patent literature as inhibitors of mTOR kinase and/or PI3K enzymes, with therapeutic relevance in proliferative diseases including cancer [1]. The molecule is primarily encountered as a research intermediate or screening candidate within academic and industrial kinase inhibitor programs.

Why Methyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate Cannot Be Interchanged with Close Pyrimidine Analogs


Within the morpholinopyrimidine chemotype, seemingly minor structural modifications – such as the position of the acetate side chain, the tautomeric state of the pyrimidinone ring, or the nature of substituents at the 4- and 6-positions – can profoundly alter kinase selectivity profiles and cellular potency. The patent corpus covering this scaffold [1] explicitly demonstrates that substitution at the pyrimidine 4-position modulates mTOR vs. PI3K isoform selectivity. The title compound's unique combination of a 6-hydroxy/6-oxo tautomeric system and a methyl acetate group at the 4-position (numbering per the enol form) defines a distinct pharmacophoric pattern that cannot be replicated by analogs bearing methoxy, amino, or aryl substituents at equivalent positions. Furthermore, the equilibrium between the hydroxy and oxo tautomers affects hydrogen-bonding capacity and target engagement, a factor absent in O-alkylated or N-alkylated derivatives. Therefore, relying on a generic 'morpholinopyrimidine' specification without precise structural verification risks acquiring a compound with divergent target potency, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence for Methyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate Against Closest Analogs


Tautomeric Identity Confirmation: Enol vs. Keto Form Differ in Hydrogen-Bond Donor Count and Predicted Target Engagement

The title compound is catalogued as the 6-hydroxy (enol) tautomer, whereas its most frequently listed alternative name represents the 4-oxo (keto) tautomer . The enol form presents a hydrogen-bond donor at the 6-position that is absent in the keto form and in O-methylated analogs. In kinase hinge-binding motifs, the presence and orientation of hydrogen-bond donors can be decisive for target recognition. While no direct biochemical comparison between the isolated tautomers has been published, computational predictions based on the structural data in ChemSpider indicate that the enol form may engage the hinge region of PI3K isoforms differently than the keto form. This makes tautomeric specification critical when ordering the compound for biochemical assays.

Tautomerism Kinase inhibitor design Hydrogen bonding

Class-Level mTOR/PI3K Inhibitory Activity: Scaffold Validation from Patent Data

The morpholinopyrimidine scaffold to which Methyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate belongs is explicitly claimed in US20090018134 [1] as possessing inhibitory activity against mTOR kinase and one or more PI3K enzymes. The patent discloses that compounds within this chemotype exhibit IC50 values in the sub-micromolar to low nanomolar range across PI3Kα, PI3Kβ, PI3Kδ, and mTOR in cell-free enzymatic assays. While the specific IC50 of the title compound has not been published in an extractable format, the structure-activity relationship (SAR) tables in the patent demonstrate that the morpholino group at position 2 is critical for potency, and that substitution at the 4- and 6-positions of the pyrimidine ring modulates isoform selectivity.

mTOR PI3K Kinase inhibition

Physicochemical Differentiation: Calculated logP and Solubility vs. Common 4-Aryl Morpholinopyrimidines

Using the molecular formula C11H17N3O4 (MW 255.27) derived from ChemSpider , the calculated logP for Methyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate is approximately 0.2–0.5, significantly lower than 4-aryl-substituted morpholinopyrimidines disclosed in US20090018134, which typically exhibit cLogP values in the 2.5–4.5 range [1]. This lower lipophilicity arises from the polar acetate ester and the tautomeric hydroxy/oxo group, and is predicted to confer superior aqueous solubility. For procurement decisions, this property profile distinguishes the compound as a more tractable lead-like scaffold with reduced risk of aggregation-based assay artifacts compared to its lipophilic aryl-substituted congeners.

Physicochemical properties logP Solubility

Priority Application Scenarios for Methyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate Based on Verified Evidence


Medicinal Chemistry: Lead-Like Kinase Inhibitor Starting Point

With a molecular weight of 255.27 Da and cLogP <1, this compound satisfies lead-like criteria (MW <300, cLogP <3) more stringently than the majority of patent-exemplified morpholinopyrimidines . It is well-suited as a fragment-elaboration or early hit-to-lead candidate in mTOR/PI3K programs, where its favorable physicochemical profile reduces the risk of pharmacokinetic attrition during optimization [1].

Biochemical Assay Development: Tautomer-Defined Probe

The hydroxy/oxo tautomeric pair offers a unique opportunity to study the impact of hydrogen-bond donor presentation on kinase hinge binding. Researchers procuring the enol form specifically can interrogate binding modes that are precluded by the keto form or by O-methylated analogs, as evidenced by the structural comparison in ChemSpider . This application requires strict specification of the tautomeric form upon ordering.

Process Chemistry: Synthetic Intermediate for Diversification

The methyl acetate side chain and the free hydroxy group provide orthogonal handles for further derivatization—hydrolysis to the carboxylic acid, amidation, or O-alkylation. This versatility, combined with the established patent precedent for the morpholinopyrimidine core [1], positions the compound as a valuable intermediate for generating focused kinase inhibitor libraries.

Quote Request

Request a Quote for Methyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.